Structural Differentiation from 6-Chloro Analog: Absence of Halogen Substitution
The target compound differs from its closest cataloged analog, 4-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide (CAS 1215523-56-0), by the absence of a chlorine atom at the 6-position of the benzoxazine ring . This structural difference results in a molecular weight reduction from 359.8 g/mol (chloro analog) to 325.32 g/mol (target compound) . In benzoxazine SAR studies, the presence or absence of halogen substituents has been shown to alter topoisomerase I inhibitory mechanism: for example, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) acted as a strong topoisomerase poison (IC₅₀ = 0.0006 mM), whereas the non-halogenated 2-hydroxy analog BONC-001 was solely a catalytic inhibitor (IC₅₀ = 8.34 mM), representing a >13,000-fold difference in potency and a complete mechanistic switch [1].
| Evidence Dimension | Molecular weight and halogen substitution status |
|---|---|
| Target Compound Data | MW = 325.32 g/mol; no halogen substituents |
| Comparator Or Baseline | 4-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide (CAS 1215523-56-0), MW = 359.8 g/mol; contains 6-chloro substituent |
| Quantified Difference | ΔMW = 34.48 g/mol; qualitative mechanistic divergence inferred from class SAR (halogenated analogs can act as topoisomerase poisons with IC₅₀ values differing by >10³-fold from non-halogenated analogs) |
| Conditions | Structural comparison; class-level SAR from benzoxazine topoisomerase I assays |
Why This Matters
For procurement decisions, the absence of halogen eliminates potential organochlorine-related toxicity liabilities and alters the compound's fit in halogen-bonding-dependent target pockets, making the non-halogenated scaffold a distinct chemical starting point for hit-to-lead campaigns.
- [1] Foto E, Özen Ç, Zilifdar F, Tekiner-Gülbaş B, Yıldız İ, Akı-Yalçın E, Diril N, Yalçın İ. Benzoxazines as new human topoisomerase I inhibitors and potential poisons. DARU Journal of Pharmaceutical Sciences. 2019;27:229-239. DOI: 10.1007/s40199-019-00265-0 View Source
